8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
8-Tert-butyl-3-phenyl-1,4-diazaspiro[45]dec-3-ene-2-thione is a heterocyclic compound characterized by a spiro structure
Preparation Methods
The synthesis of 8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with thioglycolic acid in the presence of a suitable catalyst under reflux conditions . The reaction mixture is then subjected to column chromatography to isolate the desired product in yields ranging from 27% to 60% .
Chemical Reactions Analysis
8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro carbon atoms, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Pharmaceuticals: This compound has been investigated for its potential anti-ulcer activity. It has shown promising results in vivo, comparable to omeprazole, a well-known anti-ulcer drug.
Materials Science: The unique spiro structure of this compound makes it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with various biological molecules.
Mechanism of Action
The mechanism of action of 8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. In the case of its anti-ulcer activity, the compound likely inhibits proton pumps in the stomach lining, reducing gastric acid secretion . This inhibition is achieved through the binding of the compound to the enzyme’s active site, preventing its normal function.
Comparison with Similar Compounds
8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione can be compared with other spiro compounds such as:
- 8-tert-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- 8-tert-Butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate
These compounds share similar spiro structures but differ in their functional groups and specific chemical properties. The presence of the thione group in this compound imparts unique reactivity and potential biological activity, distinguishing it from its analogs.
Properties
Molecular Formula |
C18H24N2S |
---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
8-tert-butyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
InChI |
InChI=1S/C18H24N2S/c1-17(2,3)14-9-11-18(12-10-14)19-15(16(21)20-18)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21) |
InChI Key |
JFWJICSKGFCUPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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